ALPS

Beschreibung

Eigenschaften

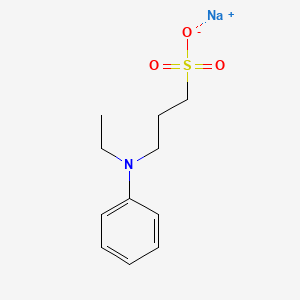

IUPAC Name |

sodium;3-(N-ethylanilino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJBIXKLISICDT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)[O-])C1=CC=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635606 | |

| Record name | Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82611-85-6 | |

| Record name | Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The ALPS Motif: A Technical Guide to its Sequence, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amphipathic Lipid Packing Sensor (ALPS) motif is a conserved protein module of approximately 20-40 amino acids that plays a crucial role in sensing membrane curvature.[1][2] First identified in ArfGAP1, this motif is characterized by its disordered state in the cytoplasm and its ability to fold into an amphipathic α-helix upon binding to highly curved membranes.[3][4][5] This unique property allows proteins containing this compound motifs to selectively target specific organelles and vesicles, thereby regulating a variety of cellular processes, including vesicle tethering, coat protein recruitment, and nuclear pore complex assembly.[6][7][8][9] This technical guide provides an in-depth overview of the this compound motif, including its amino acid sequence characteristics, quantitative binding data, detailed experimental protocols for its study, and its role in key signaling pathways.

Core Concepts of the this compound Motif

The defining feature of the this compound motif is its distinct amino acid composition. The hydrophobic face of the helix is enriched with bulky, non-polar residues such as Phenylalanine (F), Leucine (L), and Tryptophan (W), which are typically spaced every three to four residues.[2] These hydrophobic residues insert into the lipid packing defects present in highly curved membranes, driving the binding and folding of the motif.[3][10] The polar face, in contrast, is enriched in small, uncharged, and highly polar residues like Serine (S), Threonine (T), and Glycine (G).[3][4] This polar face has a low propensity to form a stable α-helix in an aqueous environment, contributing to the motif's disordered state in the cytosol.[3][4] The general consensus sequence can be summarized as an alternation of bulky hydrophobic residues and a majority of polar, uncharged residues.

Data Presentation: this compound Motif Sequences and Binding Properties

The following table summarizes the amino acid sequences of well-characterized this compound motifs from various proteins and species, along with available quantitative data on their membrane binding properties. This data is crucial for understanding the subtle differences in their affinities and specificities.

| Protein | Organism | This compound Motif Sequence | Liposome (B1194612) Radius for Half-Maximal Binding (nm) | Lipid Composition Effects | Effect of Mutations | Reference(s) |

| ArfGAP1 (ALPS1) | Rattus norvegicus | F(199)LNNAMSSLYSGWSSFTTGASKFAS(223) | ~30 | Binding is enhanced by di-oleoyl lipids over palmitoyl-oleoyl lipids, indicating sensitivity to lipid packing. Insensitive to the presence of anionic lipids like DOPS. | Triple mutation (L207A, W211A, F214A) abolishes binding to small liposomes. | [3][4][11][12] |

| ArfGAP1 (ALPS2) | Rattus norvegicus | L(279)VNSVTSTSFVQGWTSFTTGSNKFVS(303) | Not explicitly determined, but contributes to overall curvature sensitivity. | Similar to ALPS1, prefers loosely packed lipids. | Mutation V279D reduces liposome interaction. | [13] |

| GMAP-210 | Homo sapiens | M(1)SALGEGQLGSLGSLGTFGSQFLGGLGSLGSLGSLGSLG(38) | < 40 | Prefers monounsaturated lipids (e.g., DOPC) over saturated lipids. Binding is not significantly affected by the presence of anionic lipids. | Deletion of helical turns progressively impairs Golgi targeting. Inversion of the sequence does not affect Golgi localization. | [6][7] |

| Nup133 | Homo sapiens | S(245)SSTLPLWLTSSGSGNTLFLSSGGGSGTS(272) | Senses intermediate curvature. | Not extensively characterized, but functions in the context of the nuclear envelope. | Mutation I254D mislocalizes the protein to the cytoplasm. | [14][15][16] |

| Nup133 | Saccharomyces cerevisiae | N(236)SFLNSFSSSNSSLFNNSTNNFNNFNN(261) | Binds to liposomes, confirming its function as a membrane anchor. | Interacts with liposomes in vitro. | Not extensively characterized. | [17][18] |

| Synapsin Ia | Rattus norvegicus | G(69)SSGGGGFFSSLSNAVKQTTAAAAATFS(96) | Binds preferentially to small (30-100 nm) over large (400 nm) liposomes. | Binds to SV-like liposomes. | Deletion or mutational inactivation (2P-ALPS) impairs binding to highly curved membranes. | [19][20][21][22] |

Experimental Protocols

Liposome Co-flotation Assay

This assay is used to quantify the binding of this compound motifs to liposomes of varying sizes and compositions.

a. Liposome Preparation:

-

Prepare a lipid film by evaporating a chloroform (B151607) solution of the desired lipid mixture (e.g., DOPC for neutral liposomes, or a mix with DOPS for anionic liposomes) under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.[23][24]

-

Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.2, 150 mM NaCl) to a final lipid concentration of 2-5 mM by vortexing.

-

Generate liposomes of a specific size by extrusion through polycarbonate filters with defined pore sizes (e.g., 30 nm, 50 nm, 100 nm, 200 nm) using a mini-extruder.[23] The size can be verified by dynamic light scattering.

b. Binding Assay:

-

Incubate the purified this compound motif-containing protein or peptide (e.g., 1-10 µM) with the prepared liposomes (e.g., 0.5-1 mM total lipid) in a binding buffer (e.g., 20 mM HEPES, pH 7.2, 150 mM NaCl) for 20-30 minutes at room temperature.[24]

-

Adjust the sucrose (B13894) concentration of the protein-liposome mixture to 30% (w/v).

-

In an ultracentrifuge tube, create a sucrose gradient by carefully layering a 25% sucrose solution and then a 0% sucrose solution (binding buffer) on top of the sample.

-

Centrifuge at high speed (e.g., 200,000 x g) for 1-2 hours at 4°C.[24]

-

After centrifugation, the liposomes and any bound protein will have floated to the top of the gradient.

-

Collect fractions from the top, middle, and bottom of the gradient.

-

Analyze the protein content of each fraction by SDS-PAGE and Coomassie staining or Western blotting. The percentage of bound protein can be quantified by densitometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor the conformational change of the this compound motif from a disordered state to an α-helix upon membrane binding.[3][19][25][26]

a. Sample Preparation:

-

Prepare a solution of the purified this compound peptide (typically 10-50 µM) in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4) to minimize interference with the CD signal.

-

Prepare liposomes as described in the co-flotation assay protocol.

b. CD Measurement:

-

Record a baseline CD spectrum of the buffer alone.

-

Record the CD spectrum of the this compound peptide in solution to observe its disordered conformation, characterized by a minimum around 200 nm.

-

Add liposomes to the peptide solution at a lipid-to-protein molar ratio that ensures saturation of binding (e.g., 200:1 to 500:1).

-

Incubate for a few minutes to allow for binding and folding.

-

Record the CD spectrum of the peptide-liposome mixture. The formation of an α-helix is indicated by the appearance of characteristic minima at approximately 208 nm and 222 nm.[3][19]

-

Subtract the spectrum of liposomes alone (if it has a signal) and the buffer baseline from the peptide spectra for accurate analysis. The percentage of α-helical content can be estimated using deconvolution software.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway: COPI Vesicle Budding Regulated by ArfGAP1

The this compound motifs of ArfGAP1 are crucial for its function in the COPI vesicle budding pathway. ArfGAP1 is recruited to highly curved membranes of budding vesicles, where it promotes GTP hydrolysis by Arf1, leading to the disassembly of the COPI coat.

Signaling Pathway: Vesicle Tethering by GMAP-210 at the cis-Golgi

The N-terminal this compound motif of GMAP-210 is responsible for capturing transport vesicles arriving at the cis-Golgi, initiating the tethering process that precedes vesicle fusion.

Experimental Workflow: Liposome Co-flotation Assay

This diagram outlines the key steps in a liposome co-flotation assay to assess the binding of an this compound motif-containing protein to liposomes.

Conclusion

The this compound motif represents a fascinating example of how protein structure and function can be exquisitely tuned to the physical properties of cellular membranes. Its unique amino acid sequence enables it to act as a highly sensitive detector of membrane curvature, a property that is fundamental to its role in a diverse range of cellular processes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the intricacies of this compound motif function and to explore its potential as a target for therapeutic intervention in diseases where membrane trafficking is dysregulated.

References

- 1. researchgate.net [researchgate.net]

- 2. A filter at the entrance of the Golgi that selects vesicles according to size and bulk lipid composition | eLife [elifesciences.org]

- 3. The golgin GMAP-210 is required for efficient membrane trafficking in the early secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Golgi localisation of GMAP210 requires two distinct cis-membrane binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif. – IPMC [ipmc.cnrs.fr]

- 6. Coupling of vesicle tethering and Rab binding is required for in vivo functionality of the golgin GMAP-210 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nup133 is required for proper nuclear pore basket assembly and dynamics in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Functional Studies of Nup107/Nup133 Interaction and Its Implications for the Architecture of the Nuclear Pore Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Membrane Thinning Induces Sorting of Lipids and the Amphipathic Lipid Packing Sensor (this compound) Protein Motif [frontiersin.org]

- 11. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif | The EMBO Journal [link.springer.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Yeast Nup84-Nup133 complex structure details flexibility and reveals conservation of the membrane anchoring this compound motif - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Integrative Structure–Function Mapping of the Nucleoporin Nup133 Suggests a Conserved Mechanism for Membrane Anchoring of the Nuclear Pore Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Synapsin I Senses Membrane Curvature by an Amphipathic Lipid Packing Sensor Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synapsin I senses membrane curvature by an amphipathic lipid packing sensor motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. α-Synuclein and this compound motifs are membrane curvature sensors whose contrasting chemistry mediates selective vesicle binding - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Method of oriented circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

The ALPS Motif: A Molecular Sensor for Membrane Curvature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate landscape of cellular membranes, with its dynamic fluctuations in shape and composition, necessitates sophisticated molecular machinery to orchestrate a vast array of biological processes. Among the key players in this dynamic interplay are protein motifs that can specifically recognize and respond to changes in membrane curvature. The Amphipathic Lipid Packing Sensor (ALPS) motif is a paramount example of such a sensor, playing a crucial role in localizing proteins to sites of high membrane curvature, thereby regulating fundamental cellular events like vesicle trafficking, organelle biogenesis, and nuclear pore complex assembly. This technical guide provides a comprehensive overview of the this compound motif, detailing its mechanism of action, the quantitative biophysical parameters governing its function, and the experimental methodologies used to study this fascinating molecular sensor.

Core Mechanism: Sensing Defects in Lipid Packing

The defining characteristic of the this compound motif is its ability to sense membrane curvature not by directly recognizing the geometric shape of the membrane, but by detecting the imperfections in lipid packing that arise on highly curved surfaces.[1] On a curved membrane, the lipids on the outer leaflet are splayed apart, creating transient voids or "packing defects" between the lipid headgroups.[2] this compound motifs exploit these defects for membrane insertion and binding.

This compound motifs are typically 20-40 amino acids in length and are characterized by a unique amino acid composition. They are enriched in bulky hydrophobic residues (such as Phenylalanine, Leucine, and Tryptophan) interspersed with small, uncharged polar residues (like Glycine, Serine, and Threonine).[3] In the aqueous environment of the cytosol, the this compound motif remains largely unstructured. However, upon encountering a highly curved membrane, the bulky hydrophobic residues insert into the lipid packing defects. This insertion event triggers a conformational change, causing the motif to fold into an amphipathic α-helix.[3] In this helical conformation, the hydrophobic residues are oriented towards the lipid core of the membrane, while the polar residues face the aqueous cytosol. This thermodynamically favorable interaction anchors the protein to the curved membrane surface.

The sensitivity of this compound motifs to membrane curvature is also highly dependent on the lipid composition of the bilayer. The presence of lipids with unsaturated acyl chains, which introduce kinks and further disrupt lipid packing, significantly enhances the binding of this compound motifs.[2] Conversely, membranes composed of saturated lipids with tightly packed acyl chains are poor substrates for this compound motif binding.[2]

Quantitative Analysis of this compound Motif-Membrane Interactions

The interaction between this compound motifs and curved membranes has been quantified using various biophysical techniques. The data consistently demonstrates a strong preference for highly curved membranes, typically with a radius of curvature below 50 nm.

| Parameter | Value | Protein/Motif | Experimental Condition | Reference |

| Optimal Liposome Radius | < 40-50 nm | GMAP-210 this compound | Liposome binding assay | [4] |

| Binding Affinity (Kd) | 1.88 ± 0.47 µM | Osh4 this compound peptide | Tryptophan fluorescence titration with 4:1 POPC:POPS liposomes | [5] |

| Free Energy of Binding (ΔG) | -7.82 ± 0.15 kcal/mol | Osh4 this compound peptide | Tryptophan fluorescence titration with 4:1 POPC:POPS liposomes | [5] |

| Free Energy Difference (ΔF) | ~25 kJ/mol (~10 kBT) | ArfGAP1 this compound | Umbrella sampling MD simulations on thinned POPC membrane | [6] |

| Attractive Force | 11.44 pN | ArfGAP1 this compound | Umbrella sampling MD simulations on thinned POPC membrane | [6] |

| Lipid Composition | Effect on this compound Binding | Protein/Motif | Experimental Observation | Reference |

| Monounsaturated (DOPC) | Strong Binding | GMAP-210 this compound | Liposome binding to perforated cells | [7] |

| Saturated (DMPC) | Barely Detectable Binding | GMAP-210 this compound | Liposome binding to perforated cells | [7] |

| Mixed (POPC) | Intermediate Binding | GMAP-210 this compound | Liposome binding to perforated cells | [7] |

| Anionic (POPS) | Enhanced Binding & Folding | Osh4 this compound peptide | Circular Dichroism & Tryptophan Fluorescence | [5] |

Key Proteins with this compound Motifs and their Cellular Functions

Several key proteins involved in critical cellular processes utilize this compound motifs for their precise subcellular localization and function.

-

ArfGAP1: This GTPase-activating protein plays a central role in the formation of COPI-coated vesicles at the Golgi apparatus. The this compound motif of ArfGAP1 ensures that it is recruited to the highly curved rims of budding vesicles, where it promotes GTP hydrolysis by the small GTPase Arf1, leading to the uncoating of the vesicle.[3]

-

GMAP-210: A golgin protein involved in tethering vesicles to the cis-Golgi. Its N-terminal this compound motif allows it to capture incoming transport vesicles, facilitating their fusion with the Golgi membrane.[4][8]

-

Nup133: A component of the nuclear pore complex (NPC), the gateway for molecular transport between the nucleus and the cytoplasm. The this compound motif of Nup133 is crucial for anchoring the NPC to the highly curved membrane of the nuclear pore.[9][10]

Experimental Protocols

Studying the intricate mechanism of this compound motif-membrane interactions requires a combination of in vitro and in silico approaches. Below are detailed methodologies for key experiments.

Liposome Co-sedimentation/Flotation Assay

This assay is used to qualitatively and semi-quantitatively assess the binding of a protein to liposomes of varying size and composition.

-

Liposome Preparation:

-

Prepare a lipid film by drying a mixture of desired lipids (e.g., DOPC, POPC, DMPC with or without fluorescently labeled lipids like NBD-PE) from a chloroform (B151607) solution under a stream of nitrogen gas, followed by vacuum desiccation.

-

Hydrate the lipid film in a suitable buffer (e.g., HKM buffer: 25 mM Hepes pH 7.4, 100 mM KCl, 1 mM MgCl2) by vortexing to form multilamellar vesicles (MLVs).

-

Generate small unilamellar vesicles (SUVs) of a specific size by extrusion through polycarbonate filters with defined pore sizes (e.g., 30 nm, 50 nm, 100 nm) using a mini-extruder.

-

Determine the hydrodynamic radius of the liposomes using dynamic light scattering (DLS).

-

-

Binding Reaction:

-

Incubate the protein of interest (e.g., a purified recombinant protein containing an this compound motif) with the prepared liposomes at a defined protein-to-lipid ratio in a suitable buffer.

-

Allow the binding reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

-

-

Separation of Bound and Unbound Protein:

-

Co-flotation: Adjust the sucrose (B13894) concentration of the protein-liposome mixture (e.g., to 30% w/v). Layer this mixture at the bottom of an ultracentrifuge tube and overlay it with cushions of decreasing sucrose concentrations (e.g., 25% and 0% w/v sucrose). Centrifuge at high speed (e.g., 240,000 x g for 1 hour). Liposomes and associated proteins will float to the top interface.[11]

-

Co-sedimentation: Centrifuge the protein-liposome mixture at high speed to pellet the liposomes and any bound protein.

-

-

Analysis:

-

Carefully collect the fractions (top, middle, bottom for flotation; supernatant and pellet for sedimentation).

-

Analyze the protein content in each fraction by SDS-PAGE followed by Coomassie blue staining or Western blotting.

-

Quantify the percentage of bound protein by densitometry.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor the secondary structure changes of the this compound motif upon membrane binding.

-

Sample Preparation:

-

Prepare a solution of the purified this compound peptide or protein fragment in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

Prepare liposomes of the desired composition and size as described above.

-

-

Data Acquisition:

-

Record a baseline CD spectrum of the buffer alone.

-

Record the CD spectrum of the this compound peptide in the absence of liposomes. This typically shows a random coil conformation.

-

Add liposomes to the peptide solution and record the CD spectrum. The formation of an α-helix upon binding will result in characteristic negative peaks at approximately 208 nm and 222 nm.

-

Spectra are typically recorded in the far-UV range (e.g., 190-250 nm) at a controlled temperature.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectra.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Estimate the percentage of α-helical content using deconvolution algorithms.

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic insights into the binding mechanism of this compound motifs to curved membranes.

-

System Setup:

-

Build a model of a curved lipid bilayer using software like CHARMM-GUI. The membrane should have the desired lipid composition and curvature.

-

Place the this compound peptide (initially in an unstructured conformation) in the solvent near the membrane surface.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add ions to neutralize the system and mimic physiological ionic strength.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT) conditions, with restraints on the protein and lipid atoms.

-

Equilibrate the system under constant pressure and temperature (NPT) conditions, gradually releasing the restraints.

-

Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the binding and folding of the this compound peptide on the membrane surface.

-

-

Analysis:

-

Analyze the trajectory to observe the insertion of hydrophobic residues into the lipid bilayer.

-

Monitor the secondary structure of the peptide over time to see the transition from a random coil to an α-helix.

-

Calculate the binding free energy using methods like umbrella sampling or free energy perturbation to quantify the strength of the interaction.[6]

-

Analyze the lipid packing density and the size and frequency of packing defects in the presence and absence of the peptide.

-

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key processes involving this compound motifs.

Caption: Mechanism of this compound motif membrane curvature sensing.

Caption: Role of ArfGAP1 this compound motif in COPI vesicle formation.

Caption: GMAP-210 mediated vesicle tethering at the cis-Golgi.

Conclusion and Future Directions

The this compound motif represents a sophisticated and elegant solution to the challenge of sensing membrane curvature. Its mechanism, based on the detection of lipid packing defects, allows for a highly sensitive and reversible association with curved membranes, making it an ideal regulator of dynamic cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of this compound motifs in health and disease.

Future research will likely focus on several key areas. A deeper understanding of the interplay between specific lipid species and this compound motif binding will be crucial for elucidating how these motifs achieve their precise subcellular targeting. The development of small molecule inhibitors or mimetics of this compound motifs could provide novel therapeutic strategies for diseases where vesicle trafficking or other this compound-dependent processes are dysregulated. Furthermore, the principles of this compound-mediated curvature sensing could be harnessed for the design of novel drug delivery systems that specifically target highly curved membrane regions, such as those found in cancer cells or at sites of viral budding. The continued exploration of this remarkable molecular sensor promises to yield exciting new insights into the fundamental principles of cell biology and open up new avenues for therapeutic intervention.

References

- 1. Differential roles of ArfGAP1, ArfGAP2, and ArfGAP3 in COPI trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphipathic lipid packing sensor motifs: probing bilayer defects with hydrophobic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drum.lib.umd.edu [drum.lib.umd.edu]

- 6. Frontiers | Membrane Thinning Induces Sorting of Lipids and the Amphipathic Lipid Packing Sensor (this compound) Protein Motif [frontiersin.org]

- 7. A filter at the entrance of the Golgi that selects vesicles according to size and bulk lipid composition | eLife [elifesciences.org]

- 8. Coupling of vesicle tethering and Rab binding is required for in vivo functionality of the golgin GMAP-210 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrative Structure–Function Mapping of the Nucleoporin Nup133 Suggests a Conserved Mechanism for Membrane Anchoring of the Nuclear Pore Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yeast Nup84-Nup133 complex structure details flexibility and reveals conservation of the membrane anchoring this compound motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Detecting Lipid Packing Defects: An In-depth Technical Guide to the ALPS Motif

Abstract

The cell relies on a sophisticated system of vesicular transport to shuttle molecules between its various compartments. A key challenge in this process is ensuring that proteins involved in vesicle formation are recruited to the right place at the right time. The Amphipathic Lipid Packing Sensor (ALPS) motif is a remarkable protein module that has evolved to recognize and bind to areas of high membrane curvature, which are inherently rich in lipid packing defects. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound motifs detect these defects, the experimental techniques used to characterize this interaction, and the role of this compound-containing proteins in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the intricate interplay between proteins and lipid membranes.

The Core Mechanism: How this compound Motifs Sense Imperfection

The defining characteristic of an this compound motif is its ability to transition from a disordered state in the aqueous cytosol to a stable alpha-helical conformation upon encountering a suitable membrane environment.[1][2][3][4] This binding is not driven by specific lipid headgroup recognition, but rather by the physical properties of the lipid bilayer itself.[5][6]

This compound motifs are typically 20 to 40 amino acids in length and are characterized by a unique amino acid composition.[2] The hydrophobic face of the helix is populated by bulky, non-polar residues such as phenylalanine, leucine, and tryptophan, which are spaced at intervals of 3-4 residues.[2] The polar face, in contrast, is enriched with uncharged, polar residues like serine, threonine, and glycine.[2][5][6] This distribution of residues is critical for the motif's function.

Lipid packing defects are voids or spaces between lipid molecules that expose the hydrophobic acyl chains of the bilayer to the aqueous environment.[5][6][7] These defects are energetically unfavorable and are more prevalent in areas of high membrane curvature, such as in the formation of transport vesicles, or in regions with a high concentration of conical-shaped lipids (e.g., phosphatidylethanolamine) or lipids with unsaturated acyl chains.[5][6][7][8]

The binding mechanism of an this compound motif can be summarized in the following steps:

-

Initial Electrostatic Steering (in some cases): While the primary interaction is hydrophobic, initial weak electrostatic interactions may guide the positively charged face of some this compound motifs towards the negatively charged surface of some cellular membranes.

-

Hydrophobic Residue Insertion: The bulky hydrophobic residues on one face of the nascent helix act as "sensors." They probe the lipid bilayer for packing defects.[5][6][7]

-

Helix Formation and Membrane Anchoring: Upon finding a sufficiently large defect, these hydrophobic side chains insert into the void, anchoring the motif to the membrane.[5][6][7] This insertion stabilizes the folding of the entire motif into an amphipathic alpha-helix.[1][5][6] The hydrophobic face of the helix is then buried within the lipid bilayer, while the polar face remains exposed to the aqueous cytosol.[2]

This mechanism ensures that this compound-containing proteins are recruited specifically to sites of membrane remodeling, where their function is required.

Quantitative Analysis of this compound Motif-Lipid Interactions

The affinity of this compound motifs for lipid membranes is highly dependent on the degree of lipid packing defects. This can be modulated by altering the membrane curvature (i.e., the size of liposomes) or the lipid composition. The following tables summarize key quantitative data from studies on the ArfGAP1 this compound motif.

Table 1: Effect of Liposome (B1194612) Curvature on ArfGAP1 this compound Motif Binding

| Liposome Diameter (nm) | Mean Radius of Curvature (nm) | Relative Binding of ArfGAP1 (this compound-containing fragment) | Reference |

| 30 | 15 | High | [6] |

| 50 | 25 | Moderate | [6] |

| 100 | 50 | Low | [6] |

| 200 | 100 | Very Low/Negligible | [6] |

| 400 | 200 | Not Detected | [6] |

Table 2: Influence of Lipid Composition on ArfGAP1 this compound Motif Binding to Large Unilamellar Vesicles (LUVs)

| Lipid Composition | Key Feature | Relative Binding of ArfGAP1 (this compound-containing fragment) | Reference |

| 100% POPC (cylindrical) | Low packing defects | Low | [6] |

| 70% POPC / 30% POPE (conical) | Increased packing defects | High | [6] |

| 100% DOPC (more unsaturated) | Increased packing defects | Higher than POPC | [6] |

| 70% DOPC / 30% DOPS (anionic) | Introduction of charge | No significant change compared to 100% DOPC | [6] |

Key Experimental Protocols for Studying this compound Motifs

The study of this compound motifs relies on a combination of biophysical and computational techniques to probe their interaction with lipid membranes. Below are detailed methodologies for key experiments.

Liposome Co-sedimentation Assay

This assay is used to qualitatively and semi-quantitatively assess the binding of a protein to liposomes of varying compositions and curvatures.

Principle: Liposomes are much larger and denser than proteins. When subjected to ultracentrifugation, liposomes and any bound protein will pellet at the bottom of the tube, while unbound protein will remain in the supernatant.

Methodology:

-

Liposome Preparation:

-

Prepare a lipid mixture of the desired composition in a glass vial.

-

Dry the lipids to a thin film under a stream of nitrogen gas.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film in the appropriate buffer (e.g., HKM buffer: 25 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2) by vortexing.

-

Generate liposomes of a specific size by extrusion through polycarbonate filters with a defined pore size (e.g., 30 nm, 100 nm, 400 nm).

-

-

Binding Reaction:

-

Incubate the purified this compound-containing protein or peptide with the prepared liposomes at a specific protein-to-lipid ratio for 30 minutes at room temperature.

-

-

Co-sedimentation:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.

-

-

Analysis:

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in the same volume of buffer as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the fraction of protein bound to the liposomes.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor the secondary structure of the this compound motif, specifically its transition from a random coil to an alpha-helix upon membrane binding.

Principle: Chiral molecules, such as proteins with defined secondary structures, absorb left and right circularly polarized light differently. The resulting CD spectrum is characteristic of the protein's secondary structure content. Alpha-helices typically show a strong positive peak around 192 nm and two negative peaks at approximately 208 and 222 nm.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the purified this compound-containing protein or peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 150 mM NaF, pH 7.4).

-

Prepare a suspension of liposomes in the same buffer.

-

-

Data Acquisition:

-

Record a baseline CD spectrum of the buffer alone.

-

Record the CD spectrum of the protein in the absence of liposomes.

-

Add liposomes to the protein solution and incubate for a few minutes.

-

Record the CD spectrum of the protein-liposome mixture.

-

-

Data Analysis:

-

Subtract the buffer spectrum from the protein and protein-liposome spectra.

-

Compare the spectrum of the protein in solution to that in the presence of liposomes. An increase in the signal at 208 and 222 nm is indicative of alpha-helix formation.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to provide quantitative data on binding affinity and to probe the depth of insertion of the this compound motif into the lipid bilayer.

Principle: The fluorescence properties of certain amino acids (like tryptophan) or extrinsic fluorescent probes are sensitive to their local environment. Changes in fluorescence intensity or emission wavelength can be used to monitor binding events. For insertion depth measurements, quenchers can be incorporated at specific depths within the lipid bilayer.

Methodology (for Tryptophan Fluorescence Quenching):

-

Liposome Preparation:

-

Prepare liposomes containing a lipid-soluble quencher (e.g., a spin-labeled or brominated lipid) at a known concentration.

-

-

Binding and Measurement:

-

Add the purified this compound-containing protein (containing a tryptophan residue) to the liposome suspension.

-

Measure the tryptophan fluorescence intensity. The decrease in fluorescence in the presence of the quencher is used to calculate the quenching efficiency.

-

-

Data Analysis:

-

By using a series of lipids with the quencher at different depths along the acyl chain, the depth of the tryptophan residue within the bilayer can be determined.

-

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to visualize and understand the dynamics of this compound motif-membrane interactions at an atomic level.

Principle: MD simulations use classical mechanics to calculate the trajectories of atoms and molecules over time, allowing for the study of the physical movements and conformational changes of proteins and lipids.

Methodology:

-

System Setup:

-

Build a model of the lipid bilayer with the desired lipid composition.

-

Place the this compound peptide in the aqueous phase near the membrane surface.

-

Solvate the system with water molecules and add ions to neutralize the charge.

-

-

Simulation:

-

Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the binding event.

-

-

Analysis:

-

Analyze the trajectory to observe the insertion of hydrophobic residues, the formation of the alpha-helix, and the final orientation of the peptide in the membrane.

-

Calculate parameters such as the depth of insertion of specific residues and the free energy of binding.

-

Signaling Pathways and Logical Relationships

This compound motifs are key players in the regulation of vesicular trafficking. A prime example is the role of the this compound motif in ArfGAP1, a GTPase-activating protein that controls the activity of the small G protein Arf1.

Arf1, in its GTP-bound state, recruits the COPI coat complex to the Golgi membrane, initiating the formation of a transport vesicle. The polymerization of the COPI coat induces membrane curvature. This curvature creates lipid packing defects that are then recognized by the this compound motif of ArfGAP1. The recruitment of ArfGAP1 to the curved membrane of the nascent vesicle bud brings its catalytic domain into proximity with Arf1-GTP, stimulating GTP hydrolysis. The resulting Arf1-GDP has a low affinity for the membrane and dissociates, leading to the disassembly of the COPI coat. This process is crucial for the timely uncoating of the vesicle, which is a prerequisite for its fusion with the target membrane.

The following diagrams illustrate the core concepts discussed in this guide.

Caption: Mechanism of this compound motif binding to lipid packing defects.

Caption: Experimental workflow for a liposome co-sedimentation assay.

Caption: Role of ArfGAP1's this compound motif in the COPI vesicle cycle.

Conclusion and Future Directions

The this compound motif provides an elegant solution to the problem of targeting proteins to sites of high membrane curvature. Its mechanism, based on the detection of generic lipid packing defects rather than specific lipid species, makes it a versatile sensor for membrane remodeling in various cellular contexts. The experimental approaches outlined in this guide offer a robust toolkit for researchers to investigate the properties of this compound motifs and their roles in cellular function.

Future research in this area will likely focus on the diversity of this compound motifs and their specific cellular roles, the interplay between this compound motifs and other membrane-binding domains, and the potential for developing therapeutic agents that target these interactions to modulate vesicular trafficking in disease states. The continued combination of quantitative biophysical experiments and advanced computational simulations will be crucial in further unraveling the complexities of how cells sculpt and sense their dynamic membrane landscapes.

References

- 1. Effect of Membrane Lipid Packing on Stable Binding of the this compound Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif | The EMBO Journal [link.springer.com]

- 6. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amphipathic lipid packing sensor motifs: probing bilayer defects with hydrophobic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Amphipathic Lipid Packing Sensor (ALPS) Motif: A Technical Guide to its Role in Cellular Signaling and a Target for Future Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Amphipathic Lipid Packing Sensor (ALPS) motif is a crucial element in the spatial and temporal regulation of a variety of cellular processes, including vesicular trafficking, organelle structure, and autophagy. This technical guide provides an in-depth exploration of the this compound motif, from its fundamental structure and mechanism of action to its presence in key regulatory proteins. We present a compilation of quantitative data on this compound motif-membrane interactions, detailed experimental protocols for their study, and visual representations of the signaling pathways in which they participate. Furthermore, this guide explores the nascent but promising field of targeting this compound motif-containing proteins for therapeutic intervention, highlighting the potential for novel drug discovery strategies.

Introduction to Amphipathic Lipid Packing Sensor (this compound) Motifs

First identified in 2005 in the GTPase-activating protein ARFGAP1, the Amphipathic Lipid Packing Sensor (this compound) motif is a protein module that detects positive membrane curvature.[1] Unlike other curvature sensors that recognize specific lipid headgroups or overall membrane shape, this compound motifs are uniquely sensitive to defects in lipid packing that arise in highly curved membrane regions.[2][3] This ability to sense the physical state of the lipid bilayer allows proteins containing this compound motifs to be recruited to specific cellular locations, such as transport vesicles and organelle rims, thereby ensuring their function is precisely localized.

Structurally, this compound motifs are relatively short, typically 20-40 amino acids in length, and are characterized by a unique amino acid composition.[1] They are enriched in bulky hydrophobic residues (such as Phenylalanine, Leucine, and Tryptophan) that are spaced every three to four residues, and a polar face that is notably abundant in uncharged, small residues like Serine, Threonine, and Glycine.[1] In their soluble state, this compound motifs are largely unstructured. However, upon encountering a membrane with sufficient lipid packing defects, they undergo a conformational change, folding into an amphipathic α-helix.[2][4] The hydrophobic residues of the helix insert into the gaps between loosely packed lipids, anchoring the protein to the membrane, while the polar face remains exposed to the aqueous cytoplasm.[1]

Proteins Harboring this compound Motifs and Their Cellular Functions

This compound motifs have been identified in a growing number of proteins involved in diverse cellular processes. This section details the function of several key this compound motif-containing proteins.

-

ARFGAP1 (ADP-ribosylation factor GTPase-activating protein 1): The protein in which the this compound motif was first discovered, ARFGAP1, plays a critical role in the COPI-coated vesicle trafficking pathway.[4][5] It functions to trigger the hydrolysis of GTP on the small GTPase Arf1, leading to the disassembly of the COPI coat from vesicles. The this compound motif of ARFGAP1 ensures that this activity is restricted to highly curved vesicle membranes, providing a mechanism for the timely uncoating of vesicles upon their formation.[5] ArfGAP1 contains two this compound motifs, ALPS1 and ALPS2, with ALPS1 being the primary determinant for membrane interaction and ALPS2 enhancing this interaction significantly.[6]

-

GMAP-210 (Golgi microtubule-associated protein 210): This large coiled-coil protein, also known as TRIP11, functions as a tethering factor at the cis-Golgi network.[7][8][9] Its N-terminal this compound motif allows it to capture incoming transport vesicles from the endoplasmic reticulum (ER), facilitating their fusion with the Golgi apparatus.[7][10][11] The C-terminus of GMAP-210 binds to the flatter Golgi cisternae, enabling it to bridge vesicles and the Golgi membrane.[12][13]

-

Nup133 (Nucleoporin 133): A component of the nuclear pore complex (NPC), Nup133 is involved in the assembly and maintenance of this intricate channel that regulates molecular traffic between the nucleus and the cytoplasm.[11][13][14][15] The this compound motif of Nup133 is thought to anchor the NPC to the highly curved regions of the nuclear envelope where the inner and outer membranes fuse.[16][17]

-

ATG14L (Autophagy related 14 like): A key component of the class III phosphatidylinositol 3-kinase (PI3K) complex I, which is essential for the initiation of autophagy. The BATS (Barkor/Atg14(L) autophagosome targeting sequence) domain of ATG14L contains an this compound motif.[18][19] This motif is crucial for sensing the high curvature of the nascent autophagosome membrane (phagophore) and recruiting the PI3K complex to this location, thereby promoting the local production of phosphatidylinositol 3-phosphate (PI(3)P) and driving autophagosome formation.[18][20]

Quantitative Analysis of this compound Motif-Membrane Interactions

The defining characteristic of an this compound motif is its preferential binding to highly curved membranes. This property can be quantified using various biophysical techniques. The following tables summarize available quantitative data on the interaction of this compound motifs with lipid vesicles of varying diameters.

| Protein (this compound Motif) | Liposome (B1194612) Diameter | Lipid Composition | Percent Binding | Method | Reference |

| ARFGAP1 | 88 nm | Golgi-mix | 14% | Liposome Flotation Assay | [5][21] |

| ARFGAP1 | 31 nm | Golgi-mix | 98% | Liposome Flotation Assay | [5][21] |

| GMAP-210 | > 50 nm radius | DOPC | Near background | Liposome Binding to Perforated Cells | [1] |

| GMAP-210 | < 40 nm radius | DOPC | Significant binding | Liposome Binding to Perforated Cells | [1] |

| Protein (this compound Motif) | Parameter | Value | Method | Reference |

| ArfGAP1 (this compound motif) | Attractive force towards thinner membrane | 11.44 pN | Umbrella Sampling Simulations | [14] |

| ArfGAP1 (this compound motif) | Free energy of binding to thinner membrane | ~10 kBT | Umbrella Sampling Simulations | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and function of this compound motifs.

Liposome Co-flotation Assay

This assay is used to quantify the binding of a protein to liposomes of varying sizes and compositions.

Principle: Liposomes, being lipid-based, are less dense than protein and will float to the top of a density gradient during ultracentrifugation. Proteins that are bound to the liposomes will co-float with them, while unbound proteins will remain at the bottom of the gradient.

Detailed Protocol:

-

Liposome Preparation:

-

Prepare a lipid film by drying a mixture of desired lipids (e.g., DOPC, POPS) from a chloroform (B151607) solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

-

Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) to a final lipid concentration of 1-2 mM.

-

Generate liposomes of a specific size by extrusion through polycarbonate filters with defined pore sizes (e.g., 30 nm, 50 nm, 100 nm, 200 nm) using a mini-extruder. The size of the resulting liposomes should be verified by dynamic light scattering (DLS).[5]

-

-

Binding Reaction:

-

In a microcentrifuge tube, incubate the protein of interest (e.g., a purified recombinant protein containing an this compound motif) with the prepared liposomes at a specific protein-to-lipid molar ratio (e.g., 1:1000) in a total volume of 100 µL.[5]

-

Incubate the mixture at room temperature for 30-60 minutes to allow for binding to reach equilibrium.[22][23]

-

-

Density Gradient Ultracentrifugation:

-

Adjust the protein-liposome mixture to 30% (w/v) sucrose (B13894) by adding an equal volume of 60% sucrose solution.[5][22]

-

In an ultracentrifuge tube, carefully layer 200 µL of 25% (w/v) sucrose solution on top of the 200 µL protein-liposome-sucrose mixture.

-

Finally, layer 100 µL of sucrose-free buffer on top of the 25% sucrose layer.

-

Centrifuge the gradient at high speed (e.g., 240,000 x g) for 1-2 hours at 4°C in a swing-out rotor.[21]

-

-

Analysis:

-

After centrifugation, carefully collect fractions from the top (liposome-bound protein), middle, and bottom (unbound protein) of the gradient.

-

Analyze the protein content of each fraction by SDS-PAGE followed by Coomassie blue staining or Western blotting.[5][21]

-

Quantify the percentage of bound protein by densitometry of the protein bands.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the secondary structure of the this compound motif, specifically its folding into an α-helix upon membrane binding.

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting spectrum is sensitive to the protein's secondary structure. α-helices, β-sheets, and random coils have distinct CD spectra.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of the purified this compound motif-containing protein or peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm).

-

The protein concentration should be in the range of 0.1-0.2 mg/mL.

-

Prepare a suspension of small unilamellar vesicles (SUVs), typically with a diameter of ~30 nm, in the same buffer.

-

-

CD Measurement:

-

Record a baseline spectrum of the buffer alone in a quartz cuvette with a short path length (e.g., 1 mm).

-

Record the CD spectrum of the protein solution in the absence of liposomes from 250 nm to 190 nm. This will show the spectrum of the unstructured motif.

-

Add the liposome suspension to the protein solution at a lipid-to-protein molar ratio sufficient to induce binding and folding (e.g., 500:1).[2]

-

Incubate for a few minutes to allow for binding and folding to occur.

-

Record the CD spectrum of the protein-liposome mixture. An increase in the negative signal at 208 nm and 222 nm is indicative of α-helical folding.[2]

-

-

Data Analysis:

-

Subtract the buffer baseline from the protein spectra.

-

The mean residue ellipticity [θ] can be calculated to normalize for concentration, path length, and the number of residues.

-

The percentage of α-helical content can be estimated from the CD spectrum using deconvolution algorithms.

-

Immunofluorescence Microscopy for Cellular Localization

This technique is used to visualize the subcellular localization of this compound motif-containing proteins.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. A primary antibody specific to the protein of interest is used, followed by a secondary antibody conjugated to a fluorophore. The localization of the protein is then visualized using a fluorescence microscope.

Detailed Protocol:

-

Cell Culture and Transfection (if applicable):

-

Culture cells on glass coverslips in a petri dish.

-

If studying an overexpressed protein, transfect the cells with a plasmid encoding a fluorescently tagged version of the protein (e.g., GFP-GMAP-210).

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS containing 1-5% bovine serum albumin or normal goat serum) for 30-60 minutes.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. For co-localization studies, primary antibodies against organelle markers (e.g., anti-GM130 for the Golgi) can be included.[24]

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear stain (e.g., DAPI).

-

Image the cells using a confocal or wide-field fluorescence microscope with the appropriate filter sets.

-

Signaling Pathways and Experimental Workflows

The specific recruitment of this compound motif-containing proteins to curved membranes is a key regulatory step in several cellular pathways. The following diagrams, in DOT language, illustrate these processes.

ARFGAP1 in COPI Vesicle Uncoating

Caption: ARFGAP1-mediated uncoating of COPI vesicles.

GMAP-210 in ER-to-Golgi Vesicle Tethering

Caption: GMAP-210 tethers transport vesicles to the Golgi.

Nup133 in Nuclear Pore Complex Assembly

Caption: Role of Nup133 in anchoring the NPC.

This compound Motifs in Drug Development

The unique mechanism of this compound motifs and their involvement in critical cellular pathways make the proteins that contain them potential targets for therapeutic intervention. While the direct targeting of the this compound motif-membrane interface with small molecules is still in its infancy, the broader context of modulating the function of this compound-containing proteins is an active area of research.

Targeting this compound Motif-Containing Proteins:

-

ArfGAPs in Cancer: Several ArfGAPs, including those with this compound motifs, are implicated in cancer progression. For instance, AMAP1 (an ArfGAP) is highly expressed in invasive breast cancer cells, and its silencing inhibits invasion and metastasis.[25][26] While not directly targeting the this compound motif, inhibiting the function of such ArfGAPs presents a viable therapeutic strategy. ArfGAP1 itself has been identified as a negative regulator of mTORC1, a key signaling node in cancer, suggesting that modulating ArfGAP1 activity could have therapeutic benefits in pancreatic cancer.[27] The development of inhibitors that disrupt the interaction of ArfGAPs with their binding partners or modulate their catalytic activity is a promising avenue for drug discovery.[25]

Challenges and Opportunities:

The development of drugs that directly target the this compound motif-membrane interaction faces several challenges. The binding site is a dynamic interface between a largely unstructured peptide and a fluid lipid bilayer, which is a difficult target for traditional small-molecule inhibitors. However, the unique properties of the this compound motif also present opportunities:

-

Peptide-Based Therapeutics: Stapled peptides or other peptidomimetics could be designed to mimic the this compound motif and either competitively inhibit the binding of the endogenous protein or, conversely, be used to deliver cargo to specific curved membranes.

-

Targeting Lipid Metabolism: Since the binding of this compound motifs is sensitive to the lipid composition of the membrane (e.g., the degree of acyl chain unsaturation), modulating cellular lipid metabolism could indirectly affect the localization and function of this compound motif-containing proteins.

Conclusion

Amphipathic Lipid Packing Sensor motifs represent a fascinating example of how proteins can read the physical properties of cellular membranes to achieve precise spatial regulation. Their involvement in fundamental processes such as vesicular transport and organelle biogenesis underscores their importance in maintaining cellular homeostasis. The quantitative and methodological frameworks presented in this guide provide a foundation for further research into the diverse roles of this compound motifs. While the direct pharmacological targeting of this compound motifs remains a frontier in drug discovery, the critical functions of the proteins that harbor them offer exciting opportunities for the development of novel therapeutics for a range of human diseases, including cancer. Further elucidation of the intricate interplay between this compound motifs and their lipid environment will undoubtedly pave the way for innovative strategies in basic research and drug development.

References

- 1. A filter at the entrance of the Golgi that selects vesicles according to size and bulk lipid composition | eLife [elifesciences.org]

- 2. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif | The EMBO Journal [link.springer.com]

- 3. The Golgin GMAP210/TRIP11 Anchors IFT20 to the Golgi Complex | PLOS Genetics [journals.plos.org]

- 4. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Golgi localisation of GMAP210 requires two distinct cis-membrane binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GMAP-210 recruits gamma-tubulin complexes to cis-Golgi membranes and is required for Golgi ribbon formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GMAP-210, A cis-Golgi network-associated protein, is a minus end microtubule-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 12. researchgate.net [researchgate.net]

- 13. Disruption of the nucleoporin gene NUP133 results in clustering of nuclear pore complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disruption of the nucleoporin gene NUP133 results in clustering of nuclear pore complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NUP133 | SGD [yeastgenome.org]

- 16. Membrane Curvature Sensing by Amphipathic Helices Is Modulated by the Surrounding Protein Backbone | PLOS One [journals.plos.org]

- 17. Integrative Structure–Function Mapping of the Nucleoporin Nup133 Suggests a Conserved Mechanism for Membrane Anchoring of the Nuclear Pore Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Membrane curvature response in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Autophagosome targeting and membrane curvature sensing by Barkor/Atg14(L) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Liposome Flotation Assays for Phosphoinositide-protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DSpace [helda.helsinki.fi]

- 24. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Expression of AMAP1, an ArfGAP, provides novel targets to inhibit breast cancer invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Expression of AMAP1, an ArfGAP, provides novel targets to inhibit breast cancer invasive activities | The EMBO Journal [link.springer.com]

- 27. ArfGAP1 inhibits mTORC1 lysosomal localization and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The ALPS Motif: A Molecular Switch Sensing Membrane Curvature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Amphipathic Lipid Packing Sensor (ALPS) motif is a fascinating example of a protein domain that undergoes a significant structural transformation in response to changes in its lipid environment. This technical guide delves into the core principles governing the structure and function of the this compound motif, providing a detailed comparison of its conformation in aqueous solution versus when bound to a membrane. This document is intended to serve as a comprehensive resource, offering insights into the experimental methodologies used to study this motif and its role in cellular signaling pathways.

Introduction: The this compound Motif as a Curvature Sensor

First identified in the GTPase-activating protein ArfGAP1, the this compound motif is a conserved sequence of 20-40 amino acids that enables proteins to specifically recognize and bind to highly curved membranes.[1][2][3] This ability is crucial for a variety of cellular processes, including vesicle formation and transport, where changes in membrane curvature are fundamental.[4] Unlike many other membrane-binding domains that rely on specific lipid headgroup recognition or electrostatic interactions, the this compound motif is a sensor of lipid packing defects that are prevalent in curved membranes.[1]

The defining characteristic of an this compound motif is its peculiar amino acid composition. It is enriched in large hydrophobic residues (such as Phenylalanine, Leucine, and Tryptophan) interspersed with a high proportion of small, uncharged polar residues (like Serine, Threonine, and Glycine).[1][2] This unique composition dictates its remarkable structural plasticity, transitioning from a disordered state in the cytoplasm to a well-defined amphipathic α-helix upon encountering a suitable membrane surface.

Structural Dichotomy: Solution vs. Membrane-Bound State

The functionality of the this compound motif is intrinsically linked to its ability to exist in two distinct structural states.

Unstructured in Solution

In the aqueous environment of the cytosol, the this compound motif is largely unstructured.[1][2] Circular dichroism (CD) spectroscopy of this compound motif peptides in solution typically shows a spectrum characteristic of a random coil, with a minimum ellipticity around 200 nm. The lack of a stable tertiary structure in solution is a key feature, as it allows the motif to remain in a flexible, "off" state until it encounters its target membrane.

α-Helical on Curved Membranes

Upon binding to a highly curved membrane, the this compound motif undergoes a dramatic conformational change, folding into an amphipathic α-helix.[1][2] This transition is driven by the insertion of its bulky hydrophobic residues into the lipid packing defects present in the outer leaflet of a curved bilayer. These defects expose the hydrophobic core of the membrane, creating a favorable environment for the hydrophobic face of the newly formed helix. The polar face of the helix, rich in Serine and Threonine, remains exposed to the aqueous solvent. This structural transition can be readily observed by a distinct shift in the CD spectrum, with the appearance of characteristic minima at approximately 208 nm and 222 nm, indicative of α-helical content. For instance, a peptide derived from Synapsin I containing an this compound motif exhibited an α-helical content of approximately 30% when incubated with small, highly curved liposomes.

Quantitative Analysis of this compound Motif Properties

The following tables summarize key quantitative data comparing the properties of the this compound motif in its two principal states.

| Parameter | In Solution | On a Curved Membrane | Experimental Technique(s) | Reference(s) |

| Secondary Structure | Predominantly random coil | Amphipathic α-helix | Circular Dichroism (CD) Spectroscopy | [1][2] |

| Helicity | Low (<10%) | Significant (e.g., ~30% for Synapsin I this compound) | CD Spectroscopy | |

| Hydrophobic Residue Exposure | Exposed to solvent | Inserted into lipid packing defects | Fluorescence Spectroscopy (e.g., with NBD probes), Site-Directed Mutagenesis | [5] |

| Affinity for Membranes | Negligible for flat membranes | High for highly curved membranes | Liposome (B1194612) Binding Assays, Fluorescence Spectroscopy | [1][2][5] |

| Protein | This compound Motif Contribution | Quantitative Effect | Reference(s) |

| ArfGAP1 | ALPS1 is the primary determinant of membrane interaction. | ALPS2 reinforces the interaction of ALPS1 by 40-fold. | |

| Synapsin I | This compound motif is required for association with small vesicles. | A Synapsin I-derived this compound peptide shows ~30% α-helical content on small liposomes. |

Experimental Protocols

The study of the this compound motif's structure and function relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Liposome Preparation for Binding Assays

Liposomes of varying curvature are essential for studying the membrane-binding properties of this compound motifs.

-

Lipid Film Formation: A desired mixture of phospholipids (B1166683) (e.g., DOPC, POPS) in chloroform (B151607) is dried under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube. The film is further dried under vacuum for at least one hour to remove residual solvent.[6]

-

Hydration: The lipid film is hydrated with an appropriate buffer (e.g., HKM buffer: 25 mM Hepes pH 7.2, 125 mM KOAc, 1 mM MgCl2) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

-

Liposome Sizing (Extrusion): To obtain unilamellar vesicles of a defined size (and therefore curvature), the MLV suspension is repeatedly passed through a polycarbonate filter with a specific pore size (e.g., 30 nm, 100 nm) using a mini-extruder. The size of the resulting liposomes can be verified by dynamic light scattering.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the primary method for monitoring the secondary structure of the this compound motif.

-

Sample Preparation: The purified this compound-containing protein or peptide is diluted in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 5-10 µM.

-

Data Acquisition (Solution State): A far-UV CD spectrum (typically 190-250 nm) is recorded at room temperature using a quartz cuvette with a 1 mm path length. The spectrum of the buffer alone is also recorded for baseline correction.

-

Data Acquisition (Membrane-Bound State): A concentrated solution of prepared liposomes is added to the protein sample to achieve the desired lipid-to-protein molar ratio. The CD spectrum is then recorded under the same conditions as the solution state.

-

Data Analysis: The resulting spectra are corrected for the buffer and liposome scattering baseline. The mean residue ellipticity is calculated and can be used to estimate the percentage of α-helical content using deconvolution algorithms.[7]

Fluorescence Spectroscopy with NBD-Labeled Peptides

This technique provides insights into the membrane penetration of the this compound motif. The fluorescent probe NBD (nitrobenzoxadiazole) is environmentally sensitive; its fluorescence emission increases and shifts to a shorter wavelength (blue shift) when it moves from a polar to a nonpolar environment.[5][8]

-

Peptide Labeling: A cysteine residue is introduced at a specific position within the this compound motif via site-directed mutagenesis. The purified peptide is then labeled with an NBD-maleimide derivative.

-

Fluorescence Measurements: The NBD-labeled peptide is incubated in a buffer-filled cuvette in a fluorometer. The fluorescence emission spectrum (typically 500-600 nm, with excitation at ~470 nm) is recorded.

-

Membrane Titration: Aliquots of a concentrated liposome solution are added to the cuvette, and the emission spectrum is recorded after each addition.

-

Data Analysis: The increase in fluorescence intensity and the blue shift in the emission maximum are plotted as a function of lipid concentration. These data can be used to determine the partition coefficient of the peptide into the membrane.[5]

Site-Directed Mutagenesis

Mutagenesis is used to identify key residues within the this compound motif responsible for its membrane-binding properties.

-

Primer Design: Mutagenic primers containing the desired nucleotide changes are designed. These primers are typically 25-45 bases in length with the mutation in the center.[9][10]

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers.[11]

-

Template Digestion: The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[12]

-

Transformation and Sequencing: The resulting mutant plasmid is transformed into competent E. coli cells. The sequence of the plasmid from the resulting colonies is verified to confirm the desired mutation.

This compound Motif in Cellular Signaling and Processes

This compound motifs are found in a variety of proteins involved in membrane trafficking and signaling. The diagrams below illustrate the logical and functional relationships of two such proteins, ArfGAP1 and GMAP-210.

Caption: Conformational change of the this compound motif.

The diagram above illustrates the reversible transition of the this compound motif from an unstructured state in solution to an α-helical conformation upon binding to a curved membrane.

Caption: ArfGAP1 and COPI vesicle lifecycle.

This diagram shows how the this compound motifs of ArfGAP1 sense membrane curvature during COPI vesicle formation, leading to GTP hydrolysis on Arf1 and subsequent uncoating of the vesicle.[1][2][13]

References

- 1. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif. – IPMC [ipmc.cnrs.fr]

- 4. Membrane Curvature Sensing by Amphipathic Helices Is Modulated by the Surrounding Protein Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Synuclein and this compound motifs are membrane curvature sensors whose contrasting chemistry mediates selective vesicle binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. Site-Directed Mutagenesis [protocols.io]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. static.igem.org [static.igem.org]

- 13. ArfGAP1 function in COPI mediated membrane traffic: Currently debated models and comparison to other coat-binding ArfGAPs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Bulky Hydrophobic Residues in the Function of Amphipathic Lipid Packing Sensor (ALPS) Motifs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Amphipathic Lipid Packing Sensor (ALPS) motif is a crucial element in cellular trafficking and membrane remodeling, enabling proteins to selectively target highly curved membrane regions. This technical guide delves into the core mechanism of this compound function, focusing on the indispensable role of its bulky hydrophobic residues. These residues act as sentinels, inserting into packing defects within the lipid bilayer—voids that are prevalent in curved membranes. This insertion-driven binding mechanism, coupled with a conformational change from a disordered state to an alpha-helix, underpins the remarkable curvature sensitivity of this compound-containing proteins. This document provides an in-depth analysis of the structure-function relationship of this compound motifs, detailed experimental protocols for their study, and quantitative data on the impact of hydrophobic residue mutations, offering a comprehensive resource for researchers in the field.

Introduction

Cellular organelles and transport vesicles are characterized by dynamic and diverse membrane curvatures. The ability of proteins to recognize and respond to these variations in membrane topography is fundamental to a myriad of cellular processes, including vesicle formation, fusion, and organelle identity. The Amphipathic Lipid Packing Sensor (this compound) motif is a highly conserved protein module that has emerged as a key player in sensing membrane curvature.[1][2] First identified in the Arf GTPase-activating protein ArfGAP1, this compound motifs are now known to be present in a variety of proteins, including the golgin GMAP-210, the nuclear pore complex component Nup133, and the synaptic vesicle-associated protein Synapsin I, highlighting their broad importance in cellular physiology.[3][4][5][6]

A defining characteristic of this compound motifs is their unique amino acid composition: a hydrophobic face enriched in bulky residues such as phenylalanine, leucine (B10760876), and tryptophan, and a polar face predominantly composed of serine and threonine.[6] This composition distinguishes this compound motifs from canonical amphipathic helices and is central to their mechanism of action. In solution, this compound motifs are largely unstructured.[6][7] However, upon encountering a membrane with sufficient curvature, the bulky hydrophobic residues insert into defects in lipid packing, driving the folding of the motif into an alpha-helical conformation and anchoring the protein to the membrane.[7] This guide will explore the critical role of these bulky hydrophobic residues in this compound function, providing a technical overview for researchers and professionals in drug development.

Mechanism of Action: The Hydrophobic Insertion Model

The primary function of bulky hydrophobic residues within the this compound motif is to probe the lipid bilayer for packing defects. These defects are transient voids between lipid molecules that are more prevalent in curved membranes due to the geometric constraints imposed on lipid packing.[1][8] The large, non-polar side chains of residues like tryptophan, phenylalanine, and leucine are energetically favored to occupy these hydrophobic pockets, shielding them from the aqueous environment.[4][7]

The process of this compound motif binding to a curved membrane can be conceptualized as a two-state transition, as illustrated in the signaling pathway below.

This insertion is the critical first step and the primary driving force for membrane binding.[8] Once anchored, the entire motif folds into an alpha-helix, positioning the polar residues towards the aqueous cytoplasm and the hydrophobic residues within the lipid bilayer, thus stabilizing the interaction.[6] The repetitive nature of these hydrophobic insertions along the this compound sequence contributes to the high sensitivity of the motif to membrane curvature.[4]

Quantitative Analysis of Hydrophobic Residue Function

The importance of bulky hydrophobic residues in this compound function has been substantiated by numerous mutagenesis studies. Site-directed mutagenesis of these residues to smaller, less hydrophobic amino acids, such as alanine, significantly impairs the ability of this compound-containing proteins to bind to curved membranes.[8] The following table summarizes key quantitative findings from studies on the ArfGAP1 this compound motif.